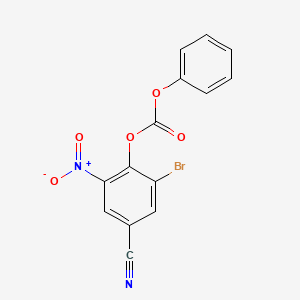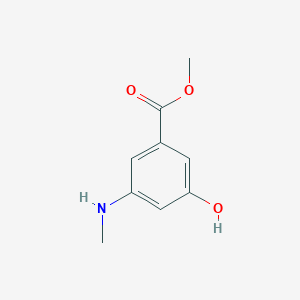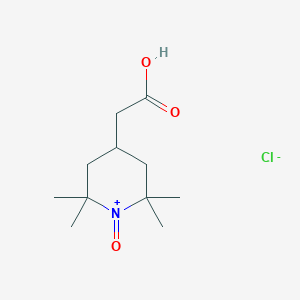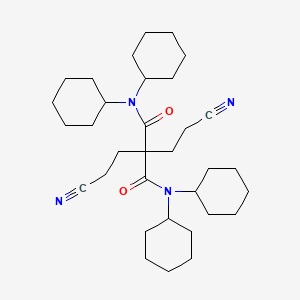
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a phenyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS) under specific conditions.
Esterification: The formation of the ester linkage by reacting the phenol derivative with carbonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-amino-4-cyano-6-nitrophenyl phenyl ester.
Hydrolysis: Phenol and carbonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially affecting biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-cyano-6-nitrophenol
- 2-Bromo-4-cyano-6-nitroaniline
- 2-Bromo-4-cyano-6-nitrobenzoic acid
Uniqueness
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The ester linkage, in particular, differentiates it from other similar compounds, providing unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
88692-29-9 |
|---|---|
Molekularformel |
C14H7BrN2O5 |
Molekulargewicht |
363.12 g/mol |
IUPAC-Name |
(2-bromo-4-cyano-6-nitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H7BrN2O5/c15-11-6-9(8-16)7-12(17(19)20)13(11)22-14(18)21-10-4-2-1-3-5-10/h1-7H |
InChI-Schlüssel |
RWDJRNKSUSKLFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OC2=C(C=C(C=C2Br)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)

![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)

![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)



